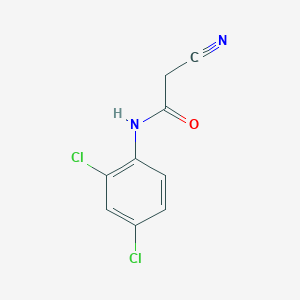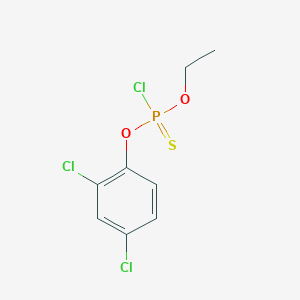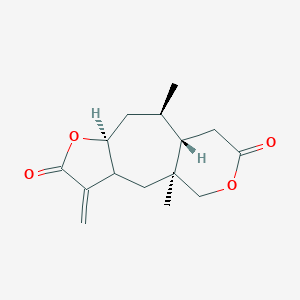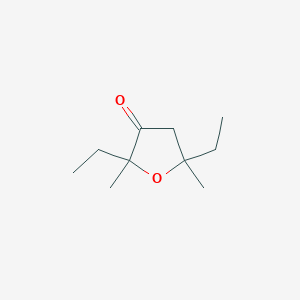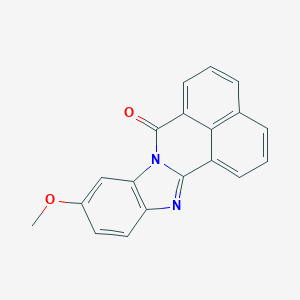
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is not fully understood. However, it has been proposed that this compound inhibits various signaling pathways involved in cancer cell growth and viral replication. It has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, it has been found to inhibit viral replication by targeting viral enzymes. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Advantages And Limitations For Lab Experiments
The advantages of using 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its complex synthesis method and limited availability.
Future Directions
The future directions of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- include further studies on its mechanism of action, optimization of its synthesis method, and development of analogs with improved potency and selectivity. It can also be used in combination with other anticancer drugs to enhance their efficacy. Moreover, it can be used as a lead compound for the development of new antiviral and anti-inflammatory drugs.
In conclusion, 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a synthetic compound with promising biological activities. It has shown potential as an anticancer, antiviral, and anti-inflammatory agent. Its complex synthesis method and limited availability are the major limitations in its use. Further studies are needed to explore its mechanism of action and to develop analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- is a complex process that involves several steps. The first step involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminobenzimidazole in the presence of triethylamine to form an intermediate compound. The intermediate compound is then reduced using palladium on carbon and hydrogen gas to form 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy-. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- has been extensively studied for its biological activities. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In antiviral research, it has been found to inhibit the replication of hepatitis C virus and dengue virus. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines.
properties
CAS RN |
15220-29-8 |
|---|---|
Product Name |
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 10-methoxy- |
Molecular Formula |
C19H12N2O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
7-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-15-16(10-12)21-18(20-15)13-6-2-4-11-5-3-7-14(17(11)13)19(21)22/h2-10H,1H3 |
InChI Key |
YJWLUPCULVIOEI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 |
Other CAS RN |
15220-29-8 |
synonyms |
10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



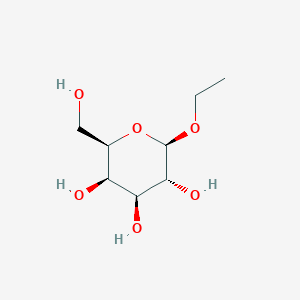
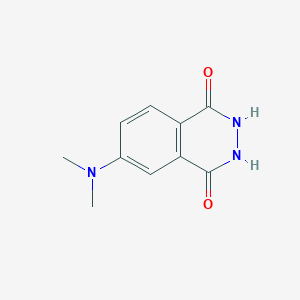
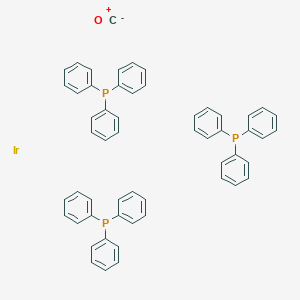
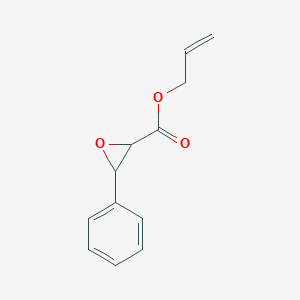
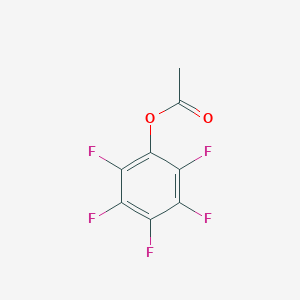

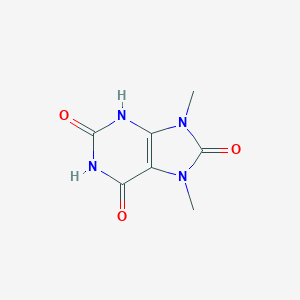
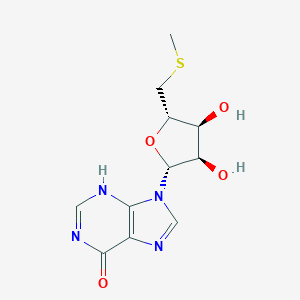
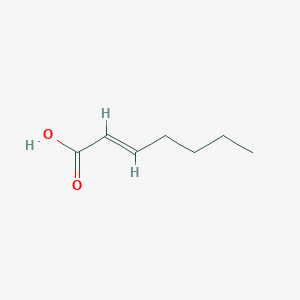
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
